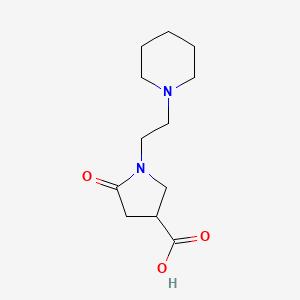![molecular formula C28H25ClN2O7 B2508124 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866808-45-9](/img/structure/B2508124.png)
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a novel anilidoquinoline derivative, which is a class of compounds known for their diverse biological activities. While the specific compound has not been directly studied in the provided papers, similar anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral, antiapoptotic, and antibacterial properties.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives typically involves multi-step reactions, often starting with the cyclization of precursor molecules. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant therapeutic efficacy in treating Japanese encephalitis, demonstrating the potential of this class of compounds in medical applications . Another synthesis route described for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involved a key cyclization step yielding a 3-cyano-4-hydroxyquinoline intermediate, which was then further processed to obtain the final product with high purity and yield, indicating the feasibility of large-scale production .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of various substituents, such as chloro groups, methoxy groups, and acetamide linkages, can significantly influence the biological activity and physical properties of these compounds. Spectroscopic techniques, including elemental analyses and various spectrometric methods, are commonly used to characterize these molecules and confirm their structures .
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions depending on their functional groups. For example, the O-acylation reaction is a common method used to introduce acyl groups into the quinoline structure, as seen in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . These reactions are typically mediated by bases such as triethylamine and can be performed at room temperature, offering a straightforward and clean synthetic route.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structures. The introduction of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and thermal stability. Thermal analyses, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal behavior and stability of these compounds under various conditions .
Applications De Recherche Scientifique
Therapeutic Applications
One area of application for this compound and its derivatives is in therapeutic treatments. For instance, compounds similar to the one have been synthesized and evaluated for their antiviral and antiapoptotic effects, particularly in the context of treating viral diseases like Japanese encephalitis. A notable study demonstrated the significant antiviral efficacy of an anilidoquinoline derivative, showcasing a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008). Additionally, other derivatives have been explored for their antitumor activities, with certain quinazolinone analogues demonstrating broad-spectrum antitumor activity and significant potency compared to control substances (Al-Suwaidan et al., 2016).
Synthesis and Structural Studies
Research on the synthesis and structural aspects of related compounds provides insights into their potential applications. Studies have detailed the synthesis processes of similar compounds, revealing their complex structures and the conditions under which they form salts or crystalline solids (Karmakar et al., 2007). Such research not only contributes to our understanding of the chemical properties of these compounds but also opens avenues for developing new materials with specific characteristics.
Molecular Docking and In Silico Studies
Molecular docking studies are crucial for understanding the interaction between these compounds and biological targets. Research has employed molecular docking to investigate the binding affinity of quinazolinone derivatives to specific enzymes or receptors, highlighting their potential as inhibitors for various biological processes (Mehta et al., 2019). Additionally, in silico studies offer predictions on the drug-likeness and pharmacokinetic properties of these compounds, facilitating the early-stage development of new drugs.
Mécanisme D'action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Some predicted properties include a density of 14±01 g/cm³, a boiling point of 7220±600 °C at 760 mmHg, and a vapor pressure of 00±23 mmHg at 25°C . The compound’s water solubility at 25°C is estimated to be 0.364 mg/L , suggesting it may have low bioavailability.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O7/c1-35-18-9-10-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-5-7-17(29)8-6-16)28(34)19-12-24(37-3)25(38-4)13-22(19)31/h5-14H,15H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZFFQYIEBJKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

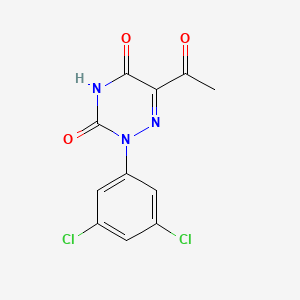
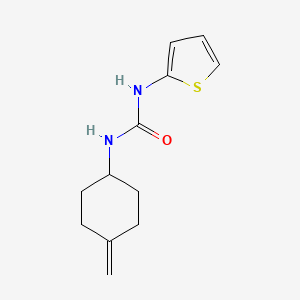
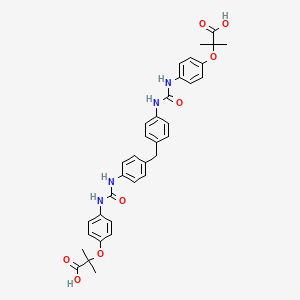
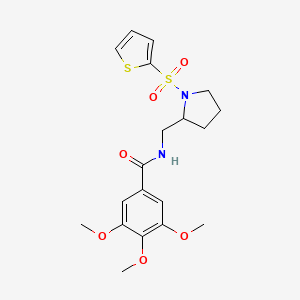
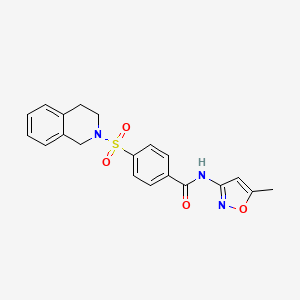


![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)
